molecular formula C13H17Cl B13172778 [1-(Chloromethyl)cyclohexyl]benzene

[1-(Chloromethyl)cyclohexyl]benzene

Cat. No.: B13172778
M. Wt: 208.72 g/mol
InChI Key: CZXWMRBJLSTEJS-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)cyclohexyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Chloromethyl)cyclohexyl]benzene typically involves the chloromethylation of cyclohexylbenzene. This can be achieved through the reaction of cyclohexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained with high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Chloromethyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(Chloromethyl)cyclohexyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclohexyl]benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is harnessed in various applications, including drug development and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Chloromethyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl and a chloromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

Properties

Molecular Formula

C13H17Cl

Molecular Weight

208.72 g/mol

IUPAC Name

[1-(chloromethyl)cyclohexyl]benzene

InChI

InChI=1S/C13H17Cl/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

CZXWMRBJLSTEJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCl)C2=CC=CC=C2

Origin of Product

United States

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